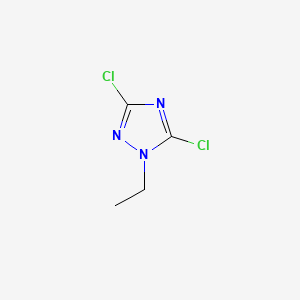

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAOLPYBDIZIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275801 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-69-2 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 1,2,4 Triazole Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole (B32235) ring system, a five-membered heterocycle containing two carbon and three nitrogen atoms, is a prominent structural motif in contemporary chemistry. imist.ma Its significance stems from the unique properties conferred by the arrangement of three nitrogen atoms within the aromatic ring. wisdomlib.org This structure is not only stable but also capable of engaging in various interactions, such as hydrogen bonding and dipole interactions, which makes it an important pharmacophore in drug design. nih.gov The 1,2,4-triazole nucleus is an integral component of numerous clinically used drugs. nih.govwikipedia.org

The versatility of the 1,2,4-triazole core allows for the attachment of a wide array of substituents at various positions, enabling the synthesis of diverse and novel bioactive molecules. nih.gov This structural flexibility has led to the discovery of 1,2,4-triazole derivatives with a broad spectrum of pharmacological activities. imist.maresearchgate.net Beyond medicine, these heterocycles are crucial in the development of agrochemicals, in materials science, and as catalysts in organic reactions. nih.gov

Table 1: Applications of 1,2,4-Triazole Derivatives

| Field | Specific Applications |

|---|---|

| Medicinal Chemistry | Antifungal, Antibacterial, Anticancer, Antiviral, Antitubercular, Anticonvulsant, Anti-inflammatory, Analgesic. imist.manih.govresearchgate.net |

| Agrochemicals | Herbicides, Plant Growth Regulators. wikipedia.orgguidechem.com |

| Materials Science | Used in the creation of coordination polymers and other advanced materials. nih.gov |

| Organic Synthesis | Serve as organocatalysts and key intermediates for more complex heterocycles. nih.gov |

Contextualization of Halogenated 1,2,4 Triazoles Within Nitrogen Rich Systems

Nitrogen-rich compounds, a class that includes triazoles, are of significant interest for their energetic properties and unique chemical reactivity. rsc.org The introduction of halogen atoms onto the 1,2,4-triazole (B32235) core is a key synthetic strategy used to modulate the electronic properties of the ring and to enhance the biological potential of the resulting compounds. Halogenation, particularly at the carbon positions of the triazole ring, creates highly valuable intermediates for further chemical synthesis.

The carbon atoms in the 1H-1,2,4-triazole ring are electron-deficient, or π-deficient, because they are bonded to two electronegative nitrogen atoms. nih.govguidechem.com This inherent electronic property makes them susceptible to attack by nucleophiles, especially under mild conditions. nih.govguidechem.com Consequently, halogen atoms attached to these carbons, as in 3,5-dichloro-1,2,4-triazoles, act as effective leaving groups in nucleophilic substitution reactions. libretexts.org This reactivity allows for the chlorine atoms to be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, thereby providing a straightforward route to a multitude of substituted 1,2,4-triazole derivatives. This synthetic utility establishes halogenated triazoles as pivotal precursors in the construction of complex molecular architectures and in the generation of libraries of compounds for biological screening. Furthermore, research has extended to the synthesis of stable halogenated carbenes derived from 1,2,4-triazoles, which serve as versatile reagents in organic synthesis. nih.govresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H and ¹³C NMR Spectroscopic Analysis for Structural Confirmation

For 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, ¹H NMR spectroscopy would be expected to show signals corresponding to the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The methylene protons, being closer to the electronegative triazole ring, would likely appear as a quartet at a downfield chemical shift, while the methyl protons would appear as an upfield triplet.

In ¹³C NMR spectroscopy, three distinct signals would be anticipated: one for the methyl carbon, one for the methylene carbon of the ethyl group, and one for the two equivalent carbon atoms of the triazole ring at positions 3 and 5, which are bonded to chlorine atoms. The carbon atoms attached to the chlorine atoms would be expected to have a significant downfield chemical shift.

A hypothetical data table for these analyses would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | Value not available | Quartet | Value not available | -CH₂- |

| ¹H | Value not available | Triplet | Value not available | -CH₃ |

| ¹³C | Value not available | - | - | C3/C5-Cl |

| ¹³C | Value not available | - | - | -CH₂- |

| ¹³C | Value not available | - | - | -CH₃ |

| No experimental data was found in the searched literature. |

Advanced NMR Techniques for Tautomerism and Dynamic Studies

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable in confirming the connectivity of the ethyl group to the nitrogen atom of the triazole ring. Variable-temperature NMR studies could be employed to investigate any potential dynamic processes, although significant tautomerism is not expected for this N-substituted triazole. No literature pertaining to these advanced studies for the target compound was identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula, C₄H₅Cl₂N₃. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | Value not available |

| No experimental data was found in the searched literature. |

Fragmentation Pattern Analysis

The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the ethyl group, chlorine atoms, or cleavage of the triazole ring. Analysis of these fragments would help to piece together the molecule's structure. No specific fragmentation data for this compound is publicly available.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present. For this compound, characteristic absorption bands would be expected for the C-H stretching of the ethyl group, C=N and N=N stretching of the triazole ring, and C-Cl stretching.

Table 3: Expected Vibrational Spectroscopy Data Ranges for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch | 1600-1680 |

| N=N stretch | 1550-1630 |

| C-Cl stretch | 600-800 |

| No experimental data was found in the searched literature. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, providing a unique molecular fingerprint.

Key expected IR absorption bands for this compound include:

C-H Stretching: Vibrations associated with the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent are anticipated in the 2850-3000 cm⁻¹ region.

C=N and N=N Stretching: The 1,2,4-triazole (B32235) ring is characterized by several stretching vibrations. The C=N stretching vibrations are typically observed in the 1500-1600 cm⁻¹ range. ijsr.net A reported C=N stretch for this compound is noted at 1520 cm⁻¹. The N=N stretching vibration is also expected within this region, often coupled with other ring vibrations. ijsr.net

C-N Stretching: The stretching vibrations of the C-N bonds within the triazole ring and the bond connecting the ethyl group to the nitrogen atom typically appear in the 1200-1400 cm⁻¹ region.

C-Cl Stretching: The presence of two chlorine atoms attached to the triazole ring will give rise to strong absorption bands in the fingerprint region. The C-Cl stretching vibrations for halogenated heterocyclic compounds are typically found in the 600-800 cm⁻¹ range. A characteristic C-Cl stretch for this molecule has been reported at 750 cm⁻¹.

The table below summarizes the expected and reported IR absorption bands and their assignments for this compound, based on data from similar compounds and general spectroscopic correlations. nih.govijsr.netcore.ac.uknih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reported Frequency (cm⁻¹) | Functional Group Assignment |

| C-H Stretch | 2850-3000 | Not Reported | Ethyl Group (CH₂, CH₃) |

| C=N Stretch | 1500-1600 | 1520 | 1,2,4-Triazole Ring |

| N=N Stretch | 1400-1500 | Not Reported | 1,2,4-Triazole Ring |

| C-N Stretch | 1200-1400 | Not Reported | 1,2,4-Triazole Ring, N-Ethyl |

| C-Cl Stretch | 600-800 | 750 | Dichloro Substituents |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra, which might be weak or absent in IR spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the triazole ring and the C-Cl bonds. The symmetric stretching vibrations of the triazole ring are expected to be strong in the Raman spectrum. Furthermore, the C-Cl symmetric stretching vibration would likely yield a distinct and intense Raman signal.

Although specific experimental Raman data for this compound is not available in the literature, studies on similar 1,2,4-triazole derivatives provide insight into the expected spectral features. researchgate.netresearchgate.net For instance, the ring breathing modes of the triazole nucleus, which involve the symmetric expansion and contraction of the ring, are typically strong in the Raman spectrum and are expected in the fingerprint region.

The expected prominent Raman shifts for this compound are outlined in the table below, based on data from analogous compounds. researchgate.netresearchgate.net

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Functional Group Assignment |

| C-H Stretch | 2850-3000 | Ethyl Group (CH₂, CH₃) |

| Ring Stretching (C=N, N=N) | 1400-1600 | 1,2,4-Triazole Ring |

| Ring Breathing | 1000-1200 | 1,2,4-Triazole Ring |

| C-Cl Symmetric Stretch | 600-800 | Dichloro Substituents |

X-ray Diffraction Analysis

To obtain an unambiguous determination of the three-dimensional structure of this compound, single-crystal X-ray diffraction analysis would be the definitive method. This technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map can be constructed, from which the atomic positions can be determined with high precision.

While a specific crystal structure for this compound has not been reported in the crystallographic databases, studies on closely related substituted 1,2,4-triazoles have been published. mdpi.comnih.govnih.gov These studies reveal that the 1,2,4-triazole ring is typically planar. The ethyl group at the N1 position would be expected to adopt a conformation that minimizes steric hindrance with the triazole ring. The chlorine atoms at the C3 and C5 positions would lie in the plane of the triazole ring.

A hypothetical crystal structure determination would yield precise data on bond lengths and angles, such as the C-Cl, C-N, N-N, and C-C bond distances, and the bond angles within the triazole ring and the ethyl substituent.

Below is a table of expected crystallographic parameters for this compound, based on typical values for similar heterocyclic compounds.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| C-Cl Bond Length | ~1.70-1.75 Å |

| C-N Bond Length (ring) | ~1.32-1.38 Å |

| N-N Bond Length (ring) | ~1.37-1.41 Å |

| N-C Bond Length (ethyl) | ~1.47-1.50 Å |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. The analysis of these interactions is crucial for understanding the physical properties of the solid material. In the case of this compound, several types of non-covalent interactions are expected to play a role in the crystal packing. nih.govrsc.org

Hydrogen Bonding: Although the parent 1H-1,2,4-triazole can act as both a hydrogen bond donor and acceptor, the N1-ethyl substitution in the target compound removes the acidic N-H proton. However, weak C-H···N or C-H···Cl hydrogen bonds involving the ethyl group and the nitrogen or chlorine atoms of adjacent molecules may be present. nih.gov

π-π Stacking: The electron-rich triazole ring is capable of participating in π-π stacking interactions. In the crystal lattice, it is likely that the triazole rings of adjacent molecules would stack in a parallel or offset fashion, contributing to the stability of the crystal structure. nih.gov The presence of electron-withdrawing chlorine atoms can influence the nature of these interactions.

Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the triazole ring. This type of interaction, where a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a region of negative potential, is a significant directional force in the crystal engineering of halogenated compounds.

A detailed analysis of the crystal structure would reveal the specific nature and geometry of these intermolecular contacts, providing a deeper understanding of the supramolecular assembly of this compound.

Other Spectroscopic and Analytical Methods

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei (those with a nuclear spin I ≥ 1). The chlorine isotopes ³⁵Cl and ³⁷Cl are both quadrupolar, making NQR an excellent tool for studying chlorinated compounds like this compound.

NQR spectroscopy measures the transition frequencies between the nuclear quadrupole energy levels, which are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. The EFG is highly sensitive to the nature of the chemical bonding and the molecular environment. Therefore, the ³⁵Cl NQR frequencies can provide valuable information about the C-Cl bonds in the molecule.

For this compound, two distinct ³⁵Cl NQR signals would be expected if the two chlorine atoms are crystallographically inequivalent. The frequencies of these signals would provide information on the ionicity and covalent character of the C-Cl bonds. Any differences in the NQR frequencies for the two chlorine atoms would reflect differences in their local electronic environments, which could be due to subtle variations in intermolecular interactions. nih.gov

While no experimental NQR data for this specific compound are available, studies on other chlorinated heterocyclic compounds demonstrate the utility of this technique in probing the electronic structure of C-Cl bonds. The NQR frequencies are typically in the range of 30-40 MHz for covalently bonded chlorine atoms in organic molecules. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for characterizing the electronic structure of heterocyclic compounds like this compound. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur and their intensities are indicative of the types of electronic transitions possible within the molecule and are highly dependent on the molecular structure, including the nature of the heterocyclic ring and its substituents.

For 1,2,4-triazoles, the electronic transitions observed in the UV region are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. The aromatic 1,2,4-triazole ring contains π-electrons in delocalized orbitals and non-bonding (n) electrons on the nitrogen atoms.

π → π Transitions:* These are typically high-energy transitions, resulting in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of substituents on the triazole ring can significantly influence the energy of these transitions.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. They are generally of lower energy than π → π* transitions and result in weaker absorption bands.

While specific experimental data for this compound is not extensively documented in publicly available literature, the general spectroscopic characteristics of the 1,2,4-triazole system provide a basis for understanding its electronic behavior. The unsubstituted 1,2,4-triazole exhibits a very weak absorption at approximately 205 nm. ijsr.netresearchgate.net The introduction of substituents alters the electronic distribution and, consequently, the absorption spectrum.

The two chlorine atoms at positions 3 and 5 of the triazole ring in this compound are expected to have a notable effect. Chlorine, being an auxochrome, possesses lone pairs of electrons that can interact with the π-system of the triazole ring (a +M or mesomeric effect), while its high electronegativity leads to an inductive electron-withdrawing effect (-I). This complex interplay influences the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the λmax values. Generally, such substitutions can lead to a bathochromic shift (shift to longer wavelengths) compared to the unsubstituted parent triazole. For instance, other substituted 1,2,4-triazoles, such as those with thione groups, show absorption maxima in the 250-260 nm range.

The ethyl group at the N1 position is primarily an electron-donating group through induction and is not expected to cause a major shift in the absorption maximum compared to the effect of the chloro substituents.

Detailed research findings on closely related compounds can offer further insight. For example, studies on various substituted 1,2,4-triazoles reveal how different functional groups impact the electronic transitions.

Table of UV-Visible Absorption Data for Selected 1,2,4-Triazole Derivatives

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 1,2,4-Triazole | - | ~205 | Weak | ijsr.netresearchgate.net |

| N-acetyl-1,2,4-triazole | - | 221.5 | - | ijsr.net |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59500 | nih.gov |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | 36400 | nih.gov |

This table is provided for comparative purposes to illustrate the effect of substitution on the UV-Visible spectra of 1,2,4-triazoles. Data for the specific target compound is not available in the cited literature.

The data clearly indicates that extensive conjugation, as seen in the diaryl-substituted triazoles, results in significant bathochromic shifts and high-intensity absorptions, which are characteristic of extended π-systems. For this compound, the absorption maxima would be expected to lie between that of the simple triazole and the highly conjugated systems, primarily influenced by the electronic effects of the two chlorine atoms.

Computational and Theoretical Investigations of 3,5 Dichloro 1 Ethyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, these calculations can elucidate its three-dimensional structure, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for obtaining high-quality information about molecular geometries and electronic properties. mdpi.com DFT calculations for this compound would involve optimizing the molecule's geometry to find the most stable arrangement of its atoms, corresponding to the minimum energy state. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Below is an interactive table showing hypothetical optimized geometric parameters for the core triazole ring of the compound, as would be determined by DFT calculations.

| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | N1-C5 | 1.35 Å |

| Bond Length | C5-N4 | 1.36 Å |

| Bond Length | N4-N3 | 1.38 Å |

| Bond Length | N3-C2 | 1.31 Å |

| Bond Length | C2-N1 | 1.35 Å |

| Bond Angle | C2-N1-C5 | 108.4° |

| Bond Angle | N1-C5-N4 | 109.3° |

| Bond Angle | C5-N4-N3 | 109.6° |

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are simplified versions of Hartree-Fock theory. uni-muenchen.deucsb.edu They are computationally less demanding than DFT because they use parameters derived from experimental data to approximate certain complex integrals. wikipedia.org This makes them particularly useful for studying large molecules and for performing tasks like conformational analysis, which requires calculating the energies of many different geometries. ucsb.edu

For this compound, a key conformational feature is the rotation of the ethyl group attached to the N1 atom. Semi-empirical methods like AM1 and PM3 can be used to calculate the potential energy surface for this rotation. By systematically rotating the ethyl group and calculating the energy at each step, a conformational profile can be generated. This analysis would identify the lowest-energy (most stable) conformers and the energy barriers between them. Both AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. ucsb.edu While AM1 was parameterized using a small set of atomic data, PM3 was parameterized to reproduce a larger set of molecular properties, often giving it slightly better accuracy for thermochemical predictions. ucsb.edu

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X. nih.gov B3LYP is a hybrid functional that is widely popular for its general reliability across a range of chemical systems. nih.gov M06-2X is a more modern functional known for its good performance in calculating non-covalent interactions and thermochemistry.

Basis sets vary in size and complexity, with larger basis sets providing more flexibility to describe the distribution of electrons, leading to more accurate results at a higher computational cost. Examples include Pople-style basis sets like 6-311++G(d,p) and correlation-consistent basis sets like cc-pVDZ. researchgate.net The "+ " symbols indicate the inclusion of diffuse functions to better describe weakly bound electrons, while "(d,p)" indicates the addition of polarization functions to allow for non-spherical electron distribution around atoms. For a molecule like this compound, which contains heteroatoms with lone pairs and polar bonds, the use of both diffuse and polarization functions is crucial for obtaining accurate results.

The table below illustrates how different combinations of functionals and basis sets might hypothetically influence the calculated ground state energy of the molecule.

| Functional | Basis Set | Hypothetical Relative Energy (kcal/mol) | General Application |

|---|---|---|---|

| B3LYP | 6-31G(d) | Reference (0.00) | General purpose, good for geometries. |

| B3LYP | 6-311++G(d,p) | -1.5 | Higher accuracy for energies and properties. researchgate.net |

| M06-2X | 6-311++G(d,p) | -0.8 | Excellent for thermochemistry and kinetics. nih.gov |

| CAM-B3LYP | cc-pVDZ | +0.5 | Good for charge-transfer excitations. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The properties of these two orbitals are critical for understanding the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The following table presents illustrative energy values for the frontier orbitals of the title compound.

| Parameter | Illustrative Energy Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -7.5 eV | Represents the ionization potential; ability to donate electrons. researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.2 eV | Represents the electron affinity; ability to accept electrons. researchgate.net |

| ΔE (Energy Gap = ELUMO - EHOMO) | 6.3 eV | Indicates chemical reactivity and kinetic stability. nih.govntu.edu.iq |

FMO analysis is instrumental in identifying the specific sites within a molecule that are most likely to participate in chemical reactions. The spatial distribution of the HOMO and LUMO across the atoms of this compound reveals its reactive centers.

Sites for Electrophilic Attack: An electrophile will attack the region of the molecule with the highest HOMO density. For 1,2,4-triazoles, the HOMO is often localized on the nitrogen atoms due to their lone pairs of electrons. researchgate.net Therefore, the N4 atom of the triazole ring is a likely site for protonation and other electrophilic attacks. chemicalbook.comdnu.dp.ua

Sites for Nucleophilic Attack: A nucleophile will attack the region of the molecule with the highest LUMO density. In this compound, the strong electron-withdrawing effect of the chlorine atoms makes the C3 and C5 carbon atoms highly electron-deficient. chemicalbook.com This would likely result in a high LUMO coefficient on these carbons, making them susceptible to nucleophilic substitution reactions, where the chlorine atoms act as leaving groups.

By mapping the HOMO and LUMO surfaces, computational studies can provide a clear, visual guide to the molecule's chemical behavior, predicting how it will interact with other reagents.

Analysis of Electronic Properties

The electronic properties of this compound are largely dictated by the interplay between the electron-rich 1,2,4-triazole (B32235) ring and the powerful inductive effect of the two chlorine substituents. The triazole ring itself is an aromatic heterocycle with three nitrogen atoms, which creates a π-deficient system at the carbon atoms. The addition of two strongly electronegative chlorine atoms at the C3 and C5 positions further withdraws electron density from the ring, significantly influencing its reactivity and molecular properties. nih.govmdpi.com

Computational studies on similar triazole systems indicate that such substitutions have a profound impact on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is expected to be significantly lowered, making the compound more susceptible to nucleophilic attack. Conversely, the HOMO energy would also be lowered, indicating a higher ionization potential and greater stability against oxidation. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and is often calculated using Density Functional Theory (DFT) methods. researchgate.netzsmu.edu.ua

Atomic Charge Distribution

The distribution of partial atomic charges across the this compound molecule is highly polarized. Theoretical calculations on the 1,2,4-triazole nucleus consistently show that the pyridine-type nitrogens (N2 and N4) bear a partial negative charge, while the ring carbons and the pyrrole-type nitrogen (N1) are more electropositive. researchgate.net

In this specific compound, the two chlorine atoms at positions C3 and C5 are strong electron-withdrawing groups. This effect intensifies the positive partial charge on the adjacent carbon atoms (C3 and C5). The ethyl group attached to N1 is an electron-donating group, which slightly increases the electron density at that nitrogen atom. A hypothetical atomic charge distribution, based on these principles, can be estimated using computational methods like Natural Bond Orbital (NBO) analysis. researchgate.net Such an analysis would provide quantitative values for the charge on each atom, which is crucial for understanding intermolecular interactions.

Table 1: Illustrative Atomic Charge Distribution (Hypothetical) Note: These values are illustrative and represent expected trends. Actual values require specific DFT calculations.

| Atom | Expected Partial Charge (e) |

|---|---|

| N1 | Slightly Negative |

| N2 | Negative |

| C3 | Positive |

| N4 | Negative |

| C5 | Positive |

| Cl (on C3) | Negative |

| Cl (on C5) | Negative |

| C (ethyl CH2) | Slightly Negative |

| C (ethyl CH3) | Slightly Negative |

Dipole Moments and Polarity

Triazoles are known to be highly polar molecules, possessing significant dipole moments due to the asymmetric arrangement of electronegative nitrogen atoms. nih.gov The introduction of two chlorine atoms and an ethyl group to the 1,2,4-triazole core in this compound results in a complex interplay of bond dipoles. The large dipole moment of the triazole ring itself is a key feature. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules by simulating their atomic motions over time. frontiersin.orgarabjchem.org For this compound, the primary source of conformational flexibility is the rotation around the N1-C(ethyl) single bond.

Theoretical Studies on Tautomerism and Proton Transfer Dynamics

Prototropic tautomerism is a characteristic feature of the parent 1,2,4-triazole, which can exist in 1H- and 4H- forms through the migration of a proton between ring nitrogen atoms. nih.govijsr.netresearchgate.netresearchgate.net However, in this compound, the presence of the ethyl group covalently bonded to the N1 nitrogen atom quenches this tautomerism. The molecule is locked in the 1H-tautomeric form.

Theoretical studies can, however, investigate proton transfer dynamics in the context of protonation. The triazole ring contains two additional basic nitrogen atoms, N2 and N4, which are potential sites for protonation. DFT calculations can be employed to determine the most likely protonation site by comparing the energies of the resulting conjugate acids. dnu.dp.ua For the unsubstituted 1,2,4-triazole, theoretical studies have identified the N4 position as the preferred site of protonation. dnu.dp.ua In this compound, the strong electron-withdrawing effects of the two chlorine atoms are expected to significantly decrease the basicity of all ring nitrogens, making the compound a much weaker base than unsubstituted triazoles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-prohibited activities/properties)

QSAR and QSPR studies are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. arabjchem.orgrsc.org Numerous studies have successfully applied these techniques to various classes of 1,2,4-triazole derivatives. nih.govscispace.comresearchgate.net

While no specific QSAR/QSPR models featuring this compound are documented in readily available literature, the principles are applicable. A QSPR model could be developed for a series of related halogenated triazoles to predict properties like lipophilicity (logP), solubility, or chromatographic retention times. nih.gov Such models typically use a range of calculated molecular descriptors to represent the chemical structure in numerical form.

Development of Physicochemical Descriptors

The foundation of any QSAR or QSPR model is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. For this compound, a wide array of descriptors can be computationally generated. These fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Electronic Descriptors: These quantify electronic properties and include atomic partial charges, dipole moment, and HOMO/LUMO energies. nih.gov

Physicochemical Descriptors: These relate to the bulk properties of the compound, such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polar surface area (PSA). scispace.comresearchgate.net

For the parent compound, 3,5-dichloro-1H-1,2,4-triazole, a predicted XlogP value of 1.9 is available, indicating moderate lipophilicity. uni.lu The addition of the ethyl group would be expected to increase this value.

Table 2: Common Physicochemical Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Dipole Moment (μ), Partial Charge on N1 (QN1) | Describes polarity and electrostatic interactions. nih.gov |

| Steric | Molar Volume, Surface Area | Relates to molecular size and shape. |

| Lipophilicity | logP, logD | Predicts partitioning between aqueous and lipid phases. nih.gov |

| Topological | Wiener Index, Randić Index, Path Counts (e.g., XvPC4) | Encodes information about molecular size, shape, and branching. nih.gov |

Applications and Potential Research Directions Excluding Prohibited Categories

Contributions to Materials Science and Engineering

Exploration in Energetic Materials Research

The 1,2,4-triazole (B32235) ring is a foundational structure in the field of energetic materials due to its high nitrogen content, positive heat of formation, and thermal stability. These characteristics contribute to a high energy release upon decomposition, with the significant advantage of producing primarily gaseous nitrogen (N₂) as a byproduct, which is environmentally benign. jes.or.jp The exploration of 1,2,4-triazole derivatives is a key area of research aimed at developing next-generation energetic materials with a favorable balance of performance and sensitivity. jes.or.jpnih.gov

The introduction of specific functional groups to the triazole core is a strategic approach to tune the energetic properties. For instance, incorporating N-oxide groups can improve the oxygen balance and energetic performance. nih.gov Similarly, forming nitrogen-rich salts can enhance density and stability while maintaining high energy output. nih.govmdpi.com

In this context, 3,5-dichloro-1-ethyl-1H-1,2,4-triazole represents an interesting, though less explored, scaffold. The presence of two chlorine atoms significantly impacts key parameters for an energetic material:

Density: The heavy chlorine atoms would increase the molecule's density, a critical factor as detonation performance is proportional to the square of the density.

The ethyl group at the N-1 position also modifies the compound's physical properties, such as its melting point and solubility, and can help to reduce sensitivity. mdpi.com Research in this area would involve synthesizing the compound and its derivatives, followed by a thorough characterization of their thermal stability, sensitivity to impact and friction, and detonation properties, often calculated using specialized software like EXPLO5. nih.govmdpi.com

Potential in Sensor Technologies and Catalysis

The 1,2,4-triazole framework is a versatile platform for developing materials for sensor technologies and catalysis. researchgate.netnih.gov The triazole ring contains multiple nitrogen atoms with lone pairs of electrons, making them excellent ligands for coordinating with metal ions. nih.gov This property is fundamental to both catalysis, where they can form the core of catalytic complexes, and sensor technology, where selective metal ion binding can be transduced into a detectable signal.

This compound offers specific advantages as a building block for these applications:

Reactive Sites: The two chlorine atoms at the 3 and 5 positions are susceptible to nucleophilic substitution. This allows for the covalent attachment of the triazole unit to polymer backbones, surfaces, or other functional molecules designed for sensing or catalytic activity.

Tunable Electronics: The electron-withdrawing nature of the chlorine atoms modifies the electronic properties of the triazole ring, which can influence its binding affinity and selectivity for specific metal ions or analytes.

Ligand Design: By substituting the chlorine atoms with different functional groups (e.g., thiols, amines), a diverse library of ligands can be created. These ligands can be used to develop catalysts for various organic transformations or to create chemosensors that exhibit changes in fluorescence or color upon binding to a target species.

Research has highlighted that the reactivity of 1,2,4-triazole derivatives could lead to materials with improved gas sensing capabilities. researchgate.net The development of conducting polymers incorporating triazole units is another promising avenue for creating novel electronic sensors. researchgate.net

Exploration of Non-linear Optical (NLO) Properties for Optoelectronic Materials

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including optical limiting devices and data storage. researchgate.netnih.gov The search for new NLO materials has drawn significant attention to organic heterocyclic compounds, with 1,2,4-triazole derivatives emerging as promising candidates. nih.govdntb.gov.ua An effective NLO molecule typically possesses a π-conjugated system and an asymmetric distribution of electron density, often achieved through the connection of electron-donating and electron-withdrawing groups.

The 1,2,4-triazole ring can act as a component of such a charge-transfer system. nih.gov Theoretical and experimental studies on various triazole derivatives have demonstrated their potential for NLO applications. researchgate.net For example, a comprehensive investigation using density functional theory (DFT) was conducted on novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. researchgate.net The study revealed that these compounds, particularly compound 7c , exhibited significant linear and non-linear polarizabilities, marking them as promising for the fabrication of NLO materials. researchgate.net

Table 1: Calculated NLO Properties of a Representative 1,2,4-Triazole Derivative (Compound 7c)

| Property | Value | Unit | Significance |

|---|---|---|---|

| Band Gap (Egap) | 4.618 | eV | Indicates electronic excitability. |

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu | Measures the linear response to an electric field. |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu | Quantifies the second-order NLO response. |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu | Quantifies the third-order NLO response. |

(Data sourced from a study on related triazole derivatives) researchgate.net

While direct NLO studies on this compound are not widely published, its structure suggests potential. The combination of the electron-rich triazole ring with two strongly electron-withdrawing chlorine atoms could create the necessary intramolecular charge-transfer characteristics for NLO activity. Further research would involve synthesizing derivatives where the triazole acts as a bridge or a terminal group in a larger conjugated system and measuring their hyperpolarizability.

This compound as a Building Block in Organic Synthesis

This compound is a valuable and reactive intermediate in organic synthesis. Its utility stems from the presence of two reactive sites—the chlorine atoms at positions 3 and 5 of the triazole ring. These positions are activated towards nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. This reactivity makes the compound an ideal starting material for constructing more complex molecules.

The general reaction involves the displacement of the chloride ions by nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions. This versatility allows chemists to use this compound as a scaffold, systematically building out from the stable triazole core to achieve target molecules with desired chemical and physical properties.

Precursor for Advanced Heterocyclic Scaffolds

The 1,2,4-triazole moiety is a privileged structure found in numerous pharmacologically active compounds and functional materials. nih.govnih.gov The ability to synthesize diversely substituted triazoles is therefore of great importance. This compound serves as an excellent precursor for this purpose.

Starting from this dichlorinated triazole, a multitude of advanced heterocyclic scaffolds can be prepared. The two chlorine atoms can be substituted sequentially or simultaneously, providing a high degree of synthetic control. For example:

Reaction with Amines: Treatment with various primary or secondary amines can yield 3,5-diamino-1-ethyl-1H-1,2,4-triazole derivatives.

Reaction with Thiols: Reaction with thiols leads to the formation of 3,5-bis(thioether)-substituted triazoles.

Reaction with Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine atoms to form 3,5-diether-substituted triazoles.

These reactions transform a simple starting material into a multifunctionalized heterocyclic scaffold. The resulting products, bearing new functional groups like amines or thiols, can then undergo further chemical transformations, such as amide bond formation, cyclization reactions, or metal-catalyzed cross-coupling, to generate even more complex and elaborate heterocyclic systems. nih.gov This stepwise approach is a cornerstone of modern synthetic chemistry for building libraries of compounds for screening and development. nih.gov

Design of Hybrid Molecular Architectures

A prominent strategy in medicinal chemistry and materials science is the creation of hybrid molecules, where two or more distinct chemical scaffolds are linked together to achieve synergistic or novel properties. mdpi.commdpi.com The 1,2,4-triazole ring is a popular component in such hybrids due to its favorable chemical properties and its ability to form hydrogen bonds and coordinate with biological targets. nih.gov

This compound is an ideal building block for designing hybrid molecular architectures. Its two reactive chlorine atoms provide handles for connecting to other molecular fragments. This allows for the synthesis of molecules where the 1-ethyl-1,2,4-triazole (B97956) core acts as a central linker, tethering two other moieties.

Recent research has demonstrated the success of this hybrid approach with the triazole core:

Table 2: Examples of 1,2,4-Triazole-Based Hybrid Molecular Architectures

| Hybrid Class | Linked Moiety | Potential Application | Reference |

|---|---|---|---|

| Triazole-Triazole | 1,2,3-Triazole | Anticancer (Aromatase Inhibitors) | mdpi.com |

| Triazole-Indole | Indole | Anticancer (Tubulin Inhibitors) | mdpi.com |

By reacting this compound with nucleophiles derived from other heterocyclic systems (like indoles, pyrazoles, or even other triazoles), novel hybrid structures can be accessed. mdpi.commdpi.comresearchgate.net For instance, reaction with indole-3-thiol could lead to a triazole-indole hybrid. The ability to perform sequential substitutions allows for the creation of non-symmetrical hybrids, further expanding the accessible chemical space and enabling the fine-tuning of a molecule's properties for specific applications.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 3,5-Dichloro-1-ethyl-1H-1,2,4-Triazole Chemistry

This compound is a halogenated heterocyclic compound belonging to the 1,2,4-triazole (B32235) family. Its core structure features a five-membered ring with three nitrogen atoms and two carbon atoms, substituted with chlorine atoms at the 3 and 5 positions and an ethyl group at the 1-position nitrogen. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules for various applications.

The chemistry of this compound is primarily characterized by the reactivity of the chloro substituents. These chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for their replacement with a variety of functional groups such as amines, thiols, and alkoxides. Such reactions are typically conducted under basic conditions and provide a pathway to a diverse range of substituted triazole derivatives. Additionally, the triazole ring itself can participate in oxidation and reduction reactions. For instance, oxidation with reagents like hydrogen peroxide can lead to the formation of triazole N-oxides, while reduction with agents such as sodium borohydride (B1222165) can yield dihydrotriazoles.

The development of this compound is situated within the broader context of triazole chemistry, which has been a field of significant interest since the late 19th and early 20th centuries. The parent 1,2,4-triazole ring system is a key pharmacophore due to its unique properties, including its dipole character, capacity for hydrogen bonding, rigidity, and solubility, which allow for strong interactions with biological targets. nih.gov The strategic placement of chlorine atoms, as seen in this compound, is a common method to modulate the electronic properties of the triazole ring, often enhancing biological activity.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its utility as a synthetic intermediate, several knowledge gaps exist in the scientific literature regarding this compound. A significant portion of the available information focuses on its role in synthetic pathways, with less detailed public information on its specific biological activities or a comprehensive toxicological profile.

Key areas for future research include:

Detailed Mechanistic Studies: While it is known to undergo nucleophilic substitution, detailed kinetic and mechanistic studies of these reactions are not extensively documented. A deeper understanding of the reaction mechanisms could lead to more optimized and selective synthetic protocols.

Exploration of Biological Activity: The triazole family is known for a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. nih.gov Systematic screening of this compound and its derivatives against a broad range of biological targets could uncover novel therapeutic or agrochemical applications.

Physicochemical Characterization: Comprehensive data on the compound's physicochemical properties, such as its solubility in various solvents, pKa values, and detailed crystallographic analysis, would be beneficial for both synthetic and application-oriented research.

Catalytic Applications: The potential of this compound or its derivatives to act as ligands in catalysis is an unexplored area. The nitrogen-rich triazole ring could coordinate with metal centers, opening possibilities for developing novel catalysts.

Emerging Trends in Halogenated Triazole Research

The broader field of halogenated triazole research is dynamic, with several emerging trends that could influence future work on this compound.

Advanced Synthetic Methodologies: There is a continuous drive to develop more efficient and selective methods for synthesizing triazole derivatives. mdpi.com This includes the use of microwave-assisted and ultrasound-assisted synthesis, which can accelerate reaction times and improve yields. mdpi.com Furthermore, metal-free synthetic routes are gaining traction as a more sustainable alternative to traditional metal-catalyzed reactions. researchgate.net

"Click Chemistry": The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," remains a highly reliable method for creating 1,2,3-triazole rings. nih.gov While the subject compound is a 1,2,4-triazole, the principles of click chemistry—using highly efficient and specific reactions—are inspiring new synthetic strategies across heterocyclic chemistry.

Molecular Hybridization: A prominent trend is the creation of hybrid molecules by combining the triazole scaffold with other pharmacologically active moieties. nih.govresearchgate.net This approach aims to develop new chemical entities with enhanced efficacy, improved selectivity, or novel mechanisms of action. nih.gov For instance, triazoles have been linked to quinoline, coumarin, and steroid moieties to create compounds with potential antimalarial or antifungal activities. researchgate.netresearchgate.net

Material Science Applications: Triazoles are being explored for applications beyond medicine and agriculture. Their ability to form stable, self-assembled structures has led to research into their use as gelators for advanced soft materials, in 3D printing, and for ion sensing. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole, and how can yield be maximized?

Methodological Answer:

- Step 1: Start with a substituted triazole precursor (e.g., 3,5-diamino-1-ethyl-1H-1,2,4-triazole) and perform halogenation using POCl₃ or PCl₅ under anhydrous conditions to introduce chlorine atoms.

- Step 2: Optimize solvent choice: Polar aprotic solvents like DMSO enhance reaction efficiency due to their high boiling points and ability to stabilize intermediates .

- Step 3: Reflux for 12–18 hours to ensure complete substitution, followed by distillation under reduced pressure to remove excess reagents .

- Step 4: Purify via recrystallization using ethanol-water mixtures to achieve high-purity crystalline products (65–75% yield) .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group integration at δ 1.2–1.4 ppm for CH₃ and δ 3.8–4.2 ppm for CH₂) .

- X-Ray Diffraction (XRD): Employ SHELX software for single-crystal structure refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids to confirm molecular geometry .

- Infrared Spectroscopy (IR): Identify characteristic N–H (3200–3400 cm⁻¹) and C–Cl (650–750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Methodological Answer:

- Design Strategy: Synthesize derivatives by replacing the ethyl group with bulkier alkyl chains or aromatic moieties (e.g., benzaldehyde Schiff bases) to study steric and electronic effects .

- Biological Testing: Use disc diffusion assays on Mueller Hinton agar to evaluate antimicrobial activity. Compare inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR): Correlate electron-withdrawing groups (e.g., Cl) with enhanced antibacterial potency due to increased membrane permeability .

Q. How can thermal decomposition and sensitivity issues be mitigated during handling?

Methodological Answer:

- Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to identify decomposition onset temperatures (e.g., 170°C for pure compound). Note that impurities (e.g., azidotriazoles) lower decomposition thresholds .

- Handling Protocols: Store under inert atmosphere (N₂/Ar) at 2–30°C to prevent hygroscopic degradation. Use sublimation at 110°C under vacuum for purification .

- Safety Measures: Implement friction/impact sensitivity tests (e.g., BAM fall hammer) to classify explosivity .

Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity or stability)?

Methodological Answer:

- Purity Verification: Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Impurities >0.5% significantly alter reactivity .

- Isotopic Labeling: Introduce deuterated analogs to track degradation pathways via LC-MS. For example, monitor nitro group reduction products .

- Collaborative Validation: Cross-reference crystallographic data (e.g., CCDC entries) and computational models (DFT) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.